molecular formula C8H10FNO B15318959 2-Fluoro-6-[(methylamino)methyl]phenol

2-Fluoro-6-[(methylamino)methyl]phenol

Cat. No.: B15318959
M. Wt: 155.17 g/mol
InChI Key: DOIHLIXUHFIFQM-UHFFFAOYSA-N
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Description

2-Fluoro-6-[(methylamino)methyl]phenol is a fluorinated phenolic derivative with a methylamino-methyl substituent at the ortho position relative to the hydroxyl group. Compound A has demonstrated significant antibiofilm and antivirulence activity against Staphylococcus aureus (S. aureus), targeting the quorum-sensing regulator SarA. Key findings for Compound A include:

  • Biofilm Inhibition: >70% inhibition at 1.25 µM against clinical S. aureus strains (P1966, AB459) during the growth phase .
  • Mechanism: Downregulation of fnbA (involved in bacterial adhesion) and α-hemolysin (a virulence factor) via SarA inhibition .
  • Safety: No cytotoxicity observed in HEp-2 cells at tested concentrations (up to 1500 µM) .

The addition of a fluorine atom at the 6-position in 2-Fluoro-6-[(methylamino)methyl]phenol may alter its physicochemical properties (e.g., lipophilicity, electronic effects) and biological efficacy, warranting comparative analysis with structurally related compounds.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

2-fluoro-6-(methylaminomethyl)phenol

InChI

InChI=1S/C8H10FNO/c1-10-5-6-3-2-4-7(9)8(6)11/h2-4,10-11H,5H2,1H3

InChI Key

DOIHLIXUHFIFQM-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C(=CC=C1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced to the aromatic ring

Industrial Production Methods

Industrial production of 2-Fluoro-6-[(methylamino)methyl]phenol may involve large-scale S_NAr reactions using fluorinating agents such as potassium fluoride or cesium fluoride. The methylamino group can be introduced using methylamine under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-[(methylamino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

2-Fluoro-6-[(methylamino)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-[(methylamino)methyl]phenol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Below is a comparison of key phenolic derivatives with structural or functional similarities to 2-Fluoro-6-[(methylamino)methyl]phenol:

Compound Substituents Molecular Formula Key Biological Activity Reference
2-[(Methylamino)methyl]phenol -OH, -CH₂NHCH₃ (ortho) C₈H₁₁NO >70% biofilm inhibition at 1.25 µM; SarA-targeted; non-cytotoxic up to 1500 µM
2-Fluoro-6-(trifluoromethyl)phenol -OH, -CF₃ (para), -F (meta) C₇H₄F₄O No direct activity data; trifluoromethyl group may enhance lipophilicity
2-{[(2,2-Difluoroethyl)amino]methyl}-6-methoxyphenol -OCH₃ (para), -CH₂NHCH₂CF₂ (ortho) C₁₀H₁₃F₂NO₂ Unreported bioactivity; methoxy and difluoroethyl groups may alter pharmacokinetics
2-Ethoxy-6-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol -OCH₂CH₃ (para), -CH₂NHC₆H₃FCH₃ (ortho) C₁₆H₁₈FNO₂ Structural complexity suggests potential for receptor binding; no reported activity data
5-Fluoro-2-iodobenzonitrile -CN (para), -I (meta), -F (ortho) C₇H₃FIN Halogenated derivatives often used in radiopharmaceuticals; no direct antibiofilm data

Key Differences in Bioactivity

  • Substituent Effects: Fluorine: The 6-fluoro group in 2-Fluoro-6-[(methylamino)methyl]phenol may enhance metabolic stability and membrane permeability compared to Compound A. Fluorine’s electron-withdrawing effect could also modulate the phenolic hydroxyl’s acidity, affecting interactions with bacterial targets . Methoxy vs. Halogenation: Iodo- and bromo-substituted phenols (e.g., 5-Fluoro-2-iodobenzonitrile) are often used in imaging or as enzyme inhibitors but lack reported antibiofilm efficacy .
  • Antibiofilm Efficacy: Compound A’s biofilm inhibition (>70% at 1.25 µM) surpasses most analogs in the evidence.
  • Cytotoxicity: Compound A’s non-cytotoxic profile contrasts with halogenated derivatives (e.g., 2-Amino-6-chlorophenol), which may exhibit toxicity due to reactive metabolites .

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